N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methylphenyl group and a methoxy-substituted phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-methoxybenzoyl chloride.
Acylation Reaction: The 5-chloro-2-methylaniline undergoes an acylation reaction with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate N-(5-chloro-2-methylphenyl)-4-methoxybenzamide.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the acetamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic or anti-inflammatory agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, pain, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
- N-(5-chloro-2-methylphenyl)-2-phenylacetamide
- N-(5-chloro-2-methylphenyl)-2-(4-hydroxyphenyl)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is unique due to the specific combination of chloro and methoxy substituents on the aromatic rings
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-6-13(17)10-15(11)18-16(19)9-12-4-7-14(20-2)8-5-12/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVYYBVUZUZNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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